molecular formula C10H14N2O4S B12392299 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12392299
M. Wt: 258.30 g/mol
InChI Key: GBNAXPMJFIRMKP-ACLDMZEESA-N
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Description

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfanylidenepyrimidinone moiety

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one involves several steps. One common synthetic route includes the reaction of a suitable pyrimidine derivative with a thiol compound under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone moiety to a thiol group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Scientific Research Applications

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-8(5)15)9-7(14)2-6(4-13)16-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7-,9+/m0/s1

InChI Key

GBNAXPMJFIRMKP-ACLDMZEESA-N

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(CC(O2)CO)O

Origin of Product

United States

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